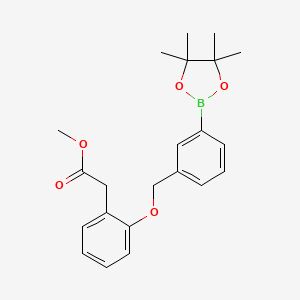
tert-Butyl (2,6-dimethylphenyl) sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl (2,6-dimethylphenyl) sulfide (TBPS) is a colorless liquid with a low boiling point. It is a sulfur-containing compound that is used in a variety of applications in the scientific and industrial fields. TBPS has been studied for its potential applications in medicine, biochemistry, and chemical synthesis.
科学的研究の応用
Tert-Butyl (2,6-dimethylphenyl) sulfide has been used in a variety of scientific research applications. It has been studied as a potential antioxidant and anti-inflammatory agent. It has also been used as a reagent in organic synthesis and as an additive in fuel formulations. Additionally, tert-Butyl (2,6-dimethylphenyl) sulfide has been used to study the mechanisms of drug metabolism and to determine the toxicity of certain drugs.
作用機序
The mechanism of action of tert-Butyl (2,6-dimethylphenyl) sulfide is not fully understood. However, it is believed that tert-Butyl (2,6-dimethylphenyl) sulfide acts as an antioxidant by scavenging free radicals and inhibiting the production of reactive oxygen species. It is also believed to have anti-inflammatory properties by blocking the production of pro-inflammatory molecules. Additionally, tert-Butyl (2,6-dimethylphenyl) sulfide has been shown to inhibit the activity of certain enzymes involved in drug metabolism.
Biochemical and Physiological Effects
tert-Butyl (2,6-dimethylphenyl) sulfide has been shown to have a variety of biochemical and physiological effects. In animal studies, tert-Butyl (2,6-dimethylphenyl) sulfide has been shown to reduce inflammation and oxidative stress. It has also been shown to increase the production of certain beneficial enzymes and to decrease the production of certain pro-inflammatory molecules. Additionally, tert-Butyl (2,6-dimethylphenyl) sulfide has been shown to inhibit the activity of certain enzymes involved in drug metabolism.
実験室実験の利点と制限
The major advantage of using tert-Butyl (2,6-dimethylphenyl) sulfide in lab experiments is its low boiling point, which makes it easier to handle and store. Additionally, tert-Butyl (2,6-dimethylphenyl) sulfide is a relatively inexpensive reagent, making it a cost-effective option for research. However, the major limitation of tert-Butyl (2,6-dimethylphenyl) sulfide is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain situations.
将来の方向性
The future directions for tert-Butyl (2,6-dimethylphenyl) sulfide research include further studies on its antioxidant and anti-inflammatory properties, as well as its potential applications in drug metabolism. Additionally, future research should focus on developing better methods for synthesizing tert-Butyl (2,6-dimethylphenyl) sulfide and improving its solubility in aqueous solutions. Furthermore, research should be conducted to determine the toxicity of tert-Butyl (2,6-dimethylphenyl) sulfide and its potential applications in medicine and biotechnology. Finally, further studies should be conducted to explore the potential of tert-Butyl (2,6-dimethylphenyl) sulfide as a fuel additive.
合成法
Tert-Butyl (2,6-dimethylphenyl) sulfide can be synthesized from the reaction of tert-butyl chloride and sulfur or from the reaction of dimethyl sulfide and tert-butylchloride. The reaction of tert-butyl chloride and sulfur is the most commonly used method for synthesis of tert-Butyl (2,6-dimethylphenyl) sulfide. This reaction is typically conducted in a solvent such as dichloromethane or toluene at a temperature of about 80°C. The reaction is a two-step process in which the tert-butyl chloride reacts with sulfur to form tert-butyl sulfide and then the tert-butyl sulfide reacts with dimethyl sulfide to form tert-Butyl (2,6-dimethylphenyl) sulfide.
特性
IUPAC Name |
2-tert-butylsulfanyl-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18S/c1-9-7-6-8-10(2)11(9)13-12(3,4)5/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZRDDXRALXIPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)SC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70495843 |
Source


|
| Record name | 2-(tert-Butylsulfanyl)-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70495843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butylsulfanyl)-1,3-dimethylbenzene | |
CAS RN |
16463-11-9 |
Source


|
| Record name | 2-(tert-Butylsulfanyl)-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70495843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(2,2,2-Trifluoroethyl)-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B6308631.png)



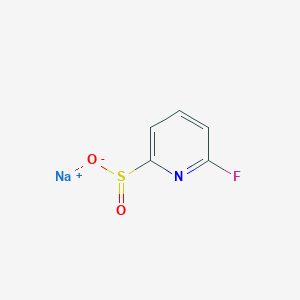
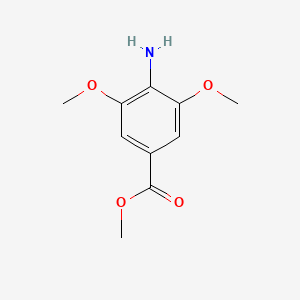
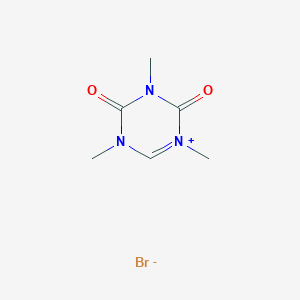
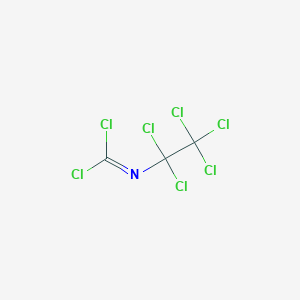

![3-Amino-bicyclo[2.2.2]octane-2-carboxylic acid methyl ester, 95%](/img/structure/B6308699.png)
![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B6308704.png)
